BenchChemオンラインストアへようこそ!

Edralbrutinib

BTK inhibitor kinase selectivity B-cell malignancies

Edralbrutinib (TG-1701) is a second-generation reversible covalent BTK inhibitor with Kd 3 nM and greater selectivity over ibrutinib. Its reversible covalent binding, distinct from irreversible inhibitors, enables unique target occupancy and residence time studies. FDA Orphan Drug designated for NMOSD (Phase 2 completed, NCT04670770), it is the only BTK inhibitor clinically validated for autoimmune neuroinflammatory models. Choose Edralbrutinib to eliminate off-target kinase confounding (EGFR, ITK, TEC) and ensure reproducible, compound-specific results in B-NHL and NMOSD research. Order high-purity Edralbrutinib today.

Molecular Formula C26H21F2N5O3
Molecular Weight 489.5 g/mol
CAS No. 1858206-58-2
Cat. No. B3324443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdralbrutinib
CAS1858206-58-2
Molecular FormulaC26H21F2N5O3
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F
InChIInChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1
InChIKeyDNPOFZXZJJDQLB-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edralbrutinib (TG-1701) Procurement Guide: BTK Inhibitor with Distinct Selectivity and Covalent Binding Profile


Edralbrutinib (CAS 1858206-58-2), also designated as TG-1701, is a second-generation irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. It functions by binding covalently to the active site of BTK, thereby blocking downstream B-cell receptor signaling pathways implicated in B-cell malignancies and autoimmune pathogenesis [2]. The compound is an orally bioavailable small molecule with the molecular formula C26H21F2N5O3 and a molecular weight of 489.47 g/mol . It has advanced to Phase 2 clinical evaluation across multiple indications, including neuromyelitis optica spectrum disorder (NMOSD) and membranous glomerulonephritis [3]. A notable distinguishing feature from first-generation BTK inhibitors is its reversible covalent bond formation, a mechanism that may confer improved safety and tolerability .

Why Edralbrutinib Cannot Be Readily Substituted with Ibrutinib or Other BTK Inhibitors in Research Applications


BTK inhibitors constitute a chemically and pharmacologically heterogeneous class where substitution cannot be made without risking experimental irreproducibility or altered biological outcomes. Edralbrutinib exhibits a Kd of 3 nM for BTK and demonstrates greater selectivity compared with first-in-class ibrutinib, which has well-documented off-target inhibition of kinases including EGFR, ITK, and TEC . Even among covalent BTK inhibitors, binding kinetics and resistance mutation profiles vary substantially: ibrutinib, acalabrutinib, and zanubrutinib display IC50 values against wild-type BTK ranging from 0.3 to 5.1 nM, yet diverge markedly in potency against C481S (ibrutinib IC50: 26.3 nM; zanubrutinib: 84.8 nM; acalabrutinib: 338 nM) and T474I resistance mutations [1]. Furthermore, Edralbrutinib forms a reversible covalent bond to BTK, a binding modality distinct from the irreversible covalent bonding of ibrutinib, acalabrutinib, and zanubrutinib . These differences in selectivity, binding mechanism, and mutation sensitivity preclude simple interchangeability and necessitate compound-specific selection based on experimental objectives.

Edralbrutinib Quantitative Differentiation Evidence: Selectivity, Affinity, and Clinical Development Milestones


Edralbrutinib Exhibits BTK Binding Affinity Comparable to Ibrutinib with Quantified Selectivity Advantage

Edralbrutinib demonstrates a Kd value of 3 nM for BTK, indicating potent target engagement. It exhibits similar efficacy but greater selectivity compared with the first-in-class BTK inhibitor ibrutinib, as evaluated in both in vitro and in vivo models of B-cell non-Hodgkin lymphoma (B-NHL) . The IC50 of Edralbrutinib against BTK is reported as 6.7 nM .

BTK inhibitor kinase selectivity B-cell malignancies

Edralbrutinib Forms a Reversible Covalent Bond to BTK Unlike Irreversible Inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib

Edralbrutinib is characterized as an oral, reversible covalent inhibitor of Bruton's tyrosine kinase. Unlike irreversible BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib—all of which bind irreversibly to Cys-481—Edralbrutinib forms a reversible covalent bond, a binding modality that may allow for sustained inhibition with potential for improved safety and tolerability . The binding site for Edralbrutinib is the active site of BTK, though specific residue-level interaction data remain proprietary [1].

reversible covalent inhibitor BTK binding kinetics drug safety

Edralbrutinib Has Received FDA Orphan Drug Designation for NMOSD, a Neurological Indication Not Addressed by Ibrutinib, Acalabrutinib, or Zanubrutinib

Edralbrutinib was granted Orphan Drug Designation by the U.S. FDA in May 2023 for the treatment of neuromyelitis optica spectrum disorder (NMOSD) [1]. This designation provides 7 years of market exclusivity upon approval, tax credits for clinical trial costs, and waiver of NDA filing fees [2]. The Phase 2 clinical trial (NCT04670770) evaluating Edralbrutinib in NMOSD patients has been completed, with data analysis currently underway [3]. In contrast, the primary indications for ibrutinib, acalabrutinib, and zanubrutinib remain B-cell malignancies including CLL, MCL, and WM; none have regulatory designations for NMOSD or other primary autoimmune neurological conditions [4].

NMOSD orphan drug designation autoimmune disease

Edralbrutinib Demonstrates B-NHL Cell Line Antiproliferative Activity with Quantified GI50 Values

In a panel of 10 parental B-NHL cell lines, Edralbrutinib exhibited a mean GI50 of 6.4 μM. Within the subset of mantle cell lymphoma (MCL) cell lines, the mean GI50 was 4.3 μM . The compound impaired BCR downstream signaling in a concentration-dependent manner in IgM-stimulated cells, with maximal effects observed at 100 nM [1].

B-NHL antiproliferative activity GI50

Edralbrutinib Phase 1 B-Cell Malignancy Trial Reports Quantified Safety and Tolerability Profile

In a Phase 1 clinical trial (NCT03671590) evaluating Edralbrutinib in patients with B-cell malignancies, treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 6.5% of patients, while TEAEs leading to treatment discontinuation occurred in 1.6% of patients, with atrial fibrillation and COVID-19 cited as specific discontinuation causes [1]. The trial was terminated; however, these tolerability data provide a benchmark for the compound's clinical safety profile [2].

clinical trial safety tolerability B-cell malignancies

Edralbrutinib Research Application Scenarios Based on Quantified Differentiation Evidence


Autoimmune Neuroimmunology and NMOSD Preclinical Modeling

Edralbrutinib is uniquely positioned among BTK inhibitors for preclinical research in neuromyelitis optica spectrum disorder (NMOSD) and related autoimmune neurological conditions. With FDA Orphan Drug Designation for NMOSD and a completed Phase 2 clinical trial (NCT04670770), Edralbrutinib offers a clinically validated development pathway in this therapeutic area [1]. Unlike ibrutinib, acalabrutinib, and zanubrutinib—which lack regulatory designations or clinical development for NMOSD—Edralbrutinib provides researchers with a BTK inhibitor that has demonstrated clinical translational relevance for autoimmune neuroinflammatory models [2].

Kinase Selectivity Profiling and Off-Target Minimization Studies

For studies requiring BTK inhibition with minimal confounding off-target kinase activity, Edralbrutinib offers a quantifiable selectivity advantage over first-in-class ibrutinib. With a Kd of 3 nM for BTK and documented greater selectivity in both in vitro and in vivo B-NHL models [1], Edralbrutinib is appropriate for experiments where ibrutinib's known off-target inhibition of EGFR, ITK, TEC, and other kinases would complicate data interpretation [2]. This selectivity profile makes Edralbrutinib a preferable tool compound for dissecting BTK-specific signaling pathways.

Reversible Covalent Binding Mechanism Studies

Edralbrutinib's reversible covalent binding mechanism distinguishes it from all marketed covalent BTK inhibitors, which bind irreversibly to Cys-481 [1]. This unique binding modality enables investigation of target occupancy kinetics, drug residence time, and reversibility of BTK inhibition in cellular and in vivo systems. Researchers studying the pharmacological implications of reversible versus irreversible covalent inhibition can utilize Edralbrutinib as a prototypical reversible covalent BTK inhibitor alongside irreversible comparators such as ibrutinib or acalabrutinib [2].

B-Cell Malignancy Cell-Based and Xenograft Studies with Defined Potency Benchmarks

Edralbrutinib provides defined cellular potency benchmarks for B-NHL research: mean GI50 of 6.4 μM across a panel of 10 B-NHL cell lines, with enhanced sensitivity in MCL cell lines (mean GI50: 4.3 μM) [1]. Concentration-dependent inhibition of BCR signaling was observed with maximal effects at 100 nM in IgM-stimulated cells [2]. These quantitative parameters enable reproducible experimental design and dose selection in B-NHL cell-based assays and xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edralbrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.